REACTION_SMILES
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[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[CH:1]1([C:4]([CH2:5][C:6]#[CH:7])([CH2:8][CH2:9][CH2:10][CH3:11])[OH:12])[CH2:2][CH2:3]1.[Cl:18][Si:19]([CH3:20])([CH3:21])[CH3:22].[nH:13]1[cH:14][cH:15][n:16][cH:17]1>>[CH:1]1([C:4]([CH2:5][C:6]#[CH:7])([CH2:8][CH2:9][CH2:10][CH3:11])[O:12][Si:19]([CH3:20])([CH3:21])[CH3:22])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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C#CCC(O)(CCCC)C1CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCC(O)(CCCC)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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C#CCC(CCCC)(O[Si](C)(C)C)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |